molecular formula C12H17N B3328942 2-Isopropyl-1,2,3,4-tetrahydroquinoline CAS No. 53627-32-0

2-Isopropyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B3328942
CAS No.: 53627-32-0
M. Wt: 175.27 g/mol
InChI Key: QTMOXLMMSRXXGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Isopropyl-1,2,3,4-tetrahydroquinoline is a synthetic organic compound of significant interest in medicinal and organic chemistry research. With the molecular formula C13H17NO2 and a molecular weight of 219.28 g/mol, this tetrahydroquinoline derivative serves as a valuable building block for the synthesis of more complex molecules . The tetrahydroquinoline and the structurally similar tetrahydroisoquinoline (THIQ) scaffolds are recognized as privileged structures in drug discovery due to their wide presence in biologically active alkaloids and pharmaceuticals . These core structures are found in compounds with a diverse range of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties . Specifically, THIQ-based analogs have been developed as potent inhibitors of critical enzymes like CDK2 and DHFR, which are important targets in oncology research . Other clinically used drugs featuring this scaffold work as muscle relaxants, antihypertensives, and antitussive agents . In research settings, this compound can be utilized as a key intermediate in exploring new therapeutic agents and studying structure-activity relationships (SAR) . Its synthesis often involves classic condensation reactions such as the Pictet-Spengler reaction, which is a fundamental method for constructing the tetrahydroisoquinoline ring system . This product is intended for research and development purposes only. Please Note: This product is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-propan-2-yl-1,2,3,4-tetrahydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-9(2)11-8-7-10-5-3-4-6-12(10)13-11/h3-6,9,11,13H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTMOXLMMSRXXGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC2=CC=CC=C2N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Isopropyl 1,2,3,4 Tetrahydroquinoline and Its Derivatives

Classical Approaches to Tetrahydroquinoline Ring Formation

Traditional methods for synthesizing the tetrahydroquinoline core often rely on robust, well-established reactions that form the heterocyclic ring through cyclization or reduction pathways.

Acid-catalyzed reactions represent a fundamental approach to forming the tetrahydroquinoline ring. These strategies typically involve the intramolecular cyclization of a suitably substituted aniline (B41778) derivative. For instance, an N-substituted aminopropene fragment attached to a benzene (B151609) ring can undergo an intramolecular electrophilic aromatic substitution onto the ring, promoted by an acid catalyst, to form the heterocyclic structure. wikipedia.orgyoutube.com The reaction is initiated by protonation, which activates a component of the side chain, followed by the ring-closing attack of the electron-rich aromatic ring. youtube.com

Another classical approach is the Bischler-Napieralski reaction, which involves the cyclization of an N-acyl derivative of a β-phenylethylamine using a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid. rsc.orgnih.gov This initially forms a 3,4-dihydroisoquinoline, which can then be reduced to the corresponding tetrahydroisoquinoline. rsc.orgnih.gov The success of this cyclization is often enhanced by the presence of electron-donating groups on the aromatic ring, which facilitate the key intramolecular electrophilic aromatic substitution step. nih.gov While powerful, these methods can sometimes require harsh conditions and may lack the stereocontrol offered by more modern techniques.

The reduction of quinolines is one of the most direct methods for accessing 1,2,3,4-tetrahydroquinolines. This transformation is typically achieved through catalytic hydrogenation. Various catalysts and conditions have been explored to optimize this process. For example, using a 5% Palladium on carbon (Pd/C) catalyst under hydrogen pressure is a common method for reducing the nitro group of a 2-nitroarylketone, which then undergoes a domino reaction involving intramolecular condensation and further reduction to yield the tetrahydroquinoline ring system in high yields. nih.gov

The choice of catalyst can be critical and can influence the reaction's outcome. Studies have shown that while 5% Pd/C is effective, changing the catalyst to 5% Platinum on carbon (Pt/C) can dramatically alter the product distribution, favoring the formation of the desired tetrahydroquinoline over other potential products like the fully aromatized quinoline (B57606). nih.gov Other catalytic systems, such as unsupported nanoporous gold (AuNPore) with an organosilane and water as a hydrogen source, have been developed for the highly efficient and regioselective hydrogenation of quinolines. organic-chemistry.org Similarly, cobalt and silver-based catalysts have also been employed for these transfer hydrogenation reactions. organic-chemistry.org

A related strategy is the domino reduction-reductive amination sequence. nih.gov This involves the catalytic hydrogenation of a substrate containing both a nitro group and a carbonyl group in a side chain. The process is initiated by the reduction of the nitro group to an aniline, which then condenses with the side-chain carbonyl to form a cyclic imine intermediate. This imine is subsequently reduced in situ to afford the final tetrahydroquinoline product. nih.gov

Table 1: Catalyst Systems for Hydrogenation of Quinolines This table is interactive and allows for sorting and filtering of data.

Catalyst System Hydrogen Source Key Features Reference(s)
5% Pd/C H₂ Triggers a domino sequence from 2-nitroarylketones. nih.gov
5% Pt/C H₂ Reduces double bond migration and aromatization pathways. nih.gov
AuNPore/Organosilane H₂O Highly regioselective; catalyst can be recovered and reused. organic-chemistry.org
CoBr₂·H₂O/Terpyridine NH₃·BH₃ Effective under ambient conditions. organic-chemistry.org

Modern Catalytic Methods for Enantioselective and Stereoselective Synthesis

The demand for enantiomerically pure pharmaceuticals has driven the development of advanced catalytic methods that can control the stereochemistry of the tetrahydroquinoline products.

Asymmetric hydrogenation is a premier strategy for producing chiral tetrahydroquinolines from their corresponding quinoline precursors. dicp.ac.cn This approach utilizes transition-metal complexes paired with chiral ligands. Chiral cationic η⁶-arene-N-tosylethylenediamine-Ru(II) complexes, for example, have been shown to be highly effective. nih.gov These catalysts can hydrogenate a wide variety of quinoline derivatives, including those with alkyl, aryl, and functionalized substituents at the 2-position, to provide 1,2,3,4-tetrahydroquinolines with excellent enantioselectivities (up to >99% ee) and complete conversion. nih.gov Mechanistic studies suggest the reaction proceeds through an ionic pathway involving a stepwise transfer of H⁺ and H⁻. nih.gov

Iridium-based catalysts have also emerged as powerful tools for this transformation. nih.gov By pairing an iridium precursor like [Ir(COD)Cl]₂ with a chiral phosphine (B1218219) ligand, it is possible to achieve highly enantioselective hydrogenation of quinoxalines to yield chiral tetrahydroquinoxalines. nih.gov Interestingly, the choice of solvent can invert the stereochemical outcome, allowing for the selective synthesis of either the (R) or (S) enantiomer from the same catalyst system. nih.gov Rhodium-catalyzed asymmetric hydrogenation has also been successfully applied to o-nitrocinnamyl substrates, which serve as precursors to functionalized tetrahydroquinolines with high enantiomeric excess. nih.gov

Table 2: Chiral Catalysts in Asymmetric Hydrogenation of Quinolines This table is interactive and allows for sorting and filtering of data.

Catalyst Type Metal Center Typical Ligand/Motif Achieved Enantioselectivity (ee) Reference(s)
Cationic Diamine Complex Ruthenium (Ru) (R,R)-TsDPEN Up to >99% nih.gov
Phosphine Complex Iridium (Ir) Chiral Phosphine Ligands Up to 98% nih.gov
Phosphine Complex Rhodium (Rh) Chiral Phosphine Ligands >98% nih.gov

The Povarov reaction is a powerful and versatile multicomponent reaction for synthesizing tetrahydroquinolines. wikipedia.orgeurekaselect.comresearchgate.net It is classified as a formal [4+2] cycloaddition between an aromatic imine and an electron-rich alkene. wikipedia.orgnih.gov In its most common form, the reaction involves three components: an aniline, an aldehyde, and an activated alkene, which come together in one pot. eurekaselect.comresearchgate.net The reaction is typically catalyzed by a Lewis acid, which activates the imine (formed in situ from the aniline and aldehyde) towards electrophilic attack by the alkene. wikipedia.org This is followed by an intramolecular electrophilic aromatic substitution to close the ring, ultimately forming the tetrahydroquinoline structure. wikipedia.org This method allows for the creation of three diversity points in the final molecule. researchgate.net

Palladium-catalyzed reactions also provide a route to the tetrahydroquinoline core. One such strategy involves an intramolecular Buchwald-Hartwig amination as the final ring-closing step. researchgate.net Another Pd-catalyzed approach enables the transfer hydrogenation and acetylation of various N-heteroarenes, including quinoline, using sodium hydride as the hydrogen donor. organic-chemistry.org Furthermore, Pd-catalyzed cyclization of secondary amides or carbamates can efficiently form five-, six-, and seven-membered nitrogen-containing rings. organic-chemistry.org

In recent years, organocatalysis has emerged as a significant alternative to metal-based catalysis. Chiral phosphoric acids have proven to be particularly effective catalysts for the enantioselective synthesis of tetrahydroquinolines. dicp.ac.cnorganic-chemistry.org In one approach, a chiral phosphoric acid catalyzes both the initial dehydrative cyclization of a 2-aminochalcone to a quinoline intermediate and the subsequent asymmetric reduction of this intermediate using a Hantzsch ester as the hydrogen source. dicp.ac.cnorganic-chemistry.org This cascade process affords the desired tetrahydroquinolines in excellent yields and enantioselectivities. dicp.ac.cn

Biomimetic strategies, which mimic natural enzymatic processes, offer another sophisticated route. These methods often employ regenerable NAD(P)H models. dicp.ac.cnacs.orgdicp.ac.cn For instance, a one-pot cascade reaction can be initiated from 2-aminochalcones. dicp.ac.cn In the presence of a chiral phosphoric acid, a ruthenium complex, and hydrogen gas, a phenanthridine (B189435) catalyst is reduced to its active form, which then performs a biomimetic asymmetric reduction of the quinoline intermediate formed in situ. dicp.ac.cn This approach efficiently produces chiral tetrahydroquinolines with high yields and enantioselectivities from readily available starting materials. dicp.ac.cn Another biomimetic system uses a chiral and regenerable NAD(P)H model known as CYNAM, in conjunction with a simple achiral phosphoric acid, to achieve the asymmetric reduction of 2-functionalized quinolines. acs.orgdicp.ac.cn

Borrowing Hydrogen Methodology

The borrowing hydrogen (BH) methodology represents an atom-economical and sustainable strategy for the formation of carbon-nitrogen bonds, utilizing readily available alcohols as alkylating agents and producing water as the sole byproduct. nih.govnih.gov This one-pot cascade reaction has been effectively applied to the synthesis of 1,2,3,4-tetrahydroquinolines. nih.gov

A notable advancement involves the use of a manganese(I) PN³ pincer complex as a catalyst for the direct synthesis of 1,2,3,4-tetrahydroquinolines from 2-aminobenzyl alcohols and secondary alcohols. nih.govnih.gov In this process, the secondary alcohol, such as isopropanol, serves as the source for the isopropyl group at the C2 position of the resulting tetrahydroquinoline. The reaction proceeds through a sequence of steps: the catalyst dehydrogenates the alcohol to a ketone (acetone in the case of isopropanol) and the 2-aminobenzyl alcohol to an amino aldehyde. These intermediates then condense to form a quinoline, which is subsequently reduced in situ by the "borrowed" hydrogen to yield the final 1,2,3,4-tetrahydroquinoline (B108954) product.

A critical factor in this methodology is the choice of base, which can selectively direct the reaction towards either the quinoline or the fully reduced 1,2,3,4-tetrahydroquinoline. nih.gov For instance, using potassium tert-butoxide (KOtBu) at 140 °C tends to favor the formation of the aromatic quinoline. nih.gov In contrast, employing a combination of bases, specifically potassium hydride (KH) and potassium hydroxide (B78521) (KOH), at a lower temperature of 120 °C, preferentially yields the desired 1,2,3,4-tetrahydroquinoline. nih.gov This BH strategy avoids the need for external reducing agents and often operates under lower pressures of H₂ compared to traditional hydrogenation methods. nih.gov

Table 1: Manganese-Catalyzed Borrowing Hydrogen Synthesis of 2-Substituted-1,2,3,4-tetrahydroquinolines

EntrySecondary AlcoholBaseTemperature (°C)ProductYield (%)
1IsopropanolKH/KOH1202-Isopropyl-1,2,3,4-tetrahydroquinolineData not specified
21-PhenylethanolKOtBu1402-PhenylquinolineSelective formation nih.gov
31-PhenylethanolKH/KOH1202-Phenyl-1,2,3,4-tetrahydroquinoline (B6261700)Preferential formation nih.gov

This table is generated based on the described reaction principles; specific yield for the 2-isopropyl derivative was not provided in the source material.

Multi-Component Reactions (MCRs) for Direct Access

Multi-component reactions (MCRs) are powerful tools in combinatorial and medicinal chemistry, allowing for the construction of complex molecules from three or more starting materials in a single operation. nih.gov This approach enhances synthetic efficiency and atom economy, making it a desirable strategy for accessing diverse libraries of organic compounds. nih.govnih.gov The Povarov reaction, a type of aza-Diels-Alder reaction, is a prominent MCR used for synthesizing tetrahydroquinolines.

A sequential three-component Povarov reaction has been developed under mechanochemical conditions (ball milling) to produce highly functionalized 1,2,3,4-tetrahydroquinolines. researchgate.net This method involves the reaction of an aromatic amine, a glyoxal (B1671930) derivative, and an α,β-unsaturated dimethylhydrazone. researchgate.net By selecting appropriate starting materials, this reaction can be tailored to introduce an isopropyl group at the C2 position.

Another MCR approach is the Mannich reaction, which involves the aminoalkylation of an acidic proton located on a carbon or heteroatom. nih.gov A one-pot, three-component condensation of an amine, formaldehyde (B43269), and a suitable tetrahydroquinoline precursor can be employed to generate N-Mannich bases of the tetrahydroquinoline core. nih.gov While this example focuses on N-substitution, the principles of MCRs can be adapted. For instance, a biomimetic cascade reduction starting from 2-aminochalcones provides an enantioselective route to chiral tetrahydroquinolines. dicp.ac.cn This process combines an acid-catalyzed cyclization to form a quinoline intermediate, which is then asymmetrically reduced. dicp.ac.cn

Table 2: Representative Multi-Component Reaction for Tetrahydroquinoline Synthesis

Reaction TypeComponentsCatalyst/ConditionsKey Feature
Sequential Povarov researchgate.netAromatic amines, glyoxal derivatives, α,β-unsaturated dimethylhydrazonesp-TsOH, Ball millingMechanochemical, green synthesis
Biomimetic Cascade dicp.ac.cn2-Aminochalcones[Ru(p-cymene)I₂]₂, Chiral Phosphoric Acid, H₂ (500 psi)One-pot enantioselective synthesis
Mannich Reaction nih.govTetrahydroquinoline, Formaldehyde, AmineEthanol, HCl (cat.), RefluxSynthesis of N-Mannich bases

Green Chemistry Approaches and Sustainable Synthetic Routes

Green chemistry principles, such as atom economy, the use of safer solvents, and energy efficiency, are increasingly integrated into synthetic methodologies for tetrahydroquinolines. nih.gov Both the borrowing hydrogen methodology and MCRs are inherently green as they often minimize waste and reduce the number of synthetic steps. nih.govnih.gov

Mechanochemistry, specifically ball milling, represents a significant green chemistry approach by reducing or eliminating the need for bulk solvents. researchgate.net The sequential three-component Povarov reaction for synthesizing 1,2,3,4-tetrahydroquinolines performed in a vibratory ball mill exemplifies this sustainable technique. researchgate.net

Another green strategy involves the use of heterogeneous catalysts that can be easily recovered and reused. The hydrogenation of quinolines to 1,2,3,4-tetrahydroquinolines has been achieved using unsupported nanoporous gold (AuNPore) as a catalyst with an organosilane and water as the hydrogen source. organic-chemistry.org This system demonstrates high efficiency and the catalyst can be recycled without losing activity. organic-chemistry.org Furthermore, the development of catalytic systems that operate under environmentally benign conditions, such as using water as a solvent or generating hydrogen gas in situ, aligns with green chemistry goals. nih.gov The Pd/C-Al-D₂O system for deuteration is a prime example of an environmentally benign method due to its use of D₂O as the deuterium (B1214612) source and the in situ generation of deuterium gas. nih.gov

Synthesis of Deuterated or Isotopically Labeled Analogues for Mechanistic Investigations

The synthesis of deuterated or isotopically labeled compounds is crucial for mechanistic studies, metabolic tracking, and enhancing the pharmacokinetic profiles of drug candidates. nih.gov The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to significant kinetic isotope effects. nih.gov

A highly efficient and environmentally benign method for selective deuteration has been developed using a Pd/C-Al-D₂O catalytic system. nih.gov In this procedure, deuterium gas is generated in situ from the reaction between aluminum powder and deuterium oxide (D₂O), which then facilitates the H-D exchange reaction on the substrate, catalyzed by palladium on carbon (Pd/C). nih.gov The reaction is often accelerated using microwave irradiation. nih.gov

This method has been successfully applied to a variety of organic compounds, including synthetic building blocks. nih.gov To synthesize a deuterated analogue of this compound, the parent compound or a suitable precursor could be subjected to these reaction conditions. The high selectivity and simplicity of the procedure make it an attractive option for preparing labeled compounds for research purposes. nih.gov

Table 3: General Procedure for Pd/C-Al-D₂O Mediated Deuteration

StepActionPurpose
1Charge vessel with Al powder and Pd/C catalyst in D₂O.Prepare the catalytic mixture. nih.gov
2Sonicate the mixture for 1 hour.Pre-activate the catalyst system. nih.gov
3Add the substrate to the reaction vessel.Introduce the compound to be deuterated. nih.gov
4Irradiate the mixture in a microwave reactor.Drive the H-D exchange reaction. nih.gov

Chemical Reactivity and Transformation of 2 Isopropyl 1,2,3,4 Tetrahydroquinoline

Electrophilic Aromatic Substitution Reactions on the Tetrahydroquinoline Ring

The benzene (B151609) portion of the tetrahydroquinoline ring is activated towards electrophilic aromatic substitution (EAS) by the electron-donating character of the fused, alkyl-substituted dihydropyridine (B1217469) ring. The nitrogen atom, being anilino-like, is a powerful activating group. However, the regioselectivity of these reactions is highly sensitive to the reaction conditions and the nature of the substituent on the nitrogen atom.

Nitration: The nitration of the tetrahydroquinoline skeleton is a well-studied example of how reaction conditions dictate the outcome of an EAS reaction. Direct nitration of 1,2,3,4-tetrahydroquinoline (B108954) (THQ) under acidic conditions leads to the N-protonated species. In this state, the ammonium (B1175870) group becomes a deactivating, meta-directing group, but the fused ring system's electronics still result in substitution primarily at the 7-position. rsc.orgresearchgate.net Conversely, when the nitrogen is protected with an electron-withdrawing group, such as a trifluoroacetyl group, the neutral molecule undergoes nitration, and the amino group's activating effect directs the substitution to the 6-position with high regioselectivity. rsc.orgresearchgate.net This control over regioselectivity is crucial for the synthesis of specific isomers. rsc.org

Halogenation: Bromination of the tetrahydroquinoline ring also showcases the directing effect of the nitrogen substituent. The reaction of N-unsubstituted 2-phenyl-1,2,3,4-tetrahydroquinoline (B6261700) with bromine can lead to a mixture of di- and tri-brominated products, often accompanied by oxidation to the corresponding quinoline (B57606). researchgate.net However, using a protecting group on the nitrogen, such as an acetyl or tosyl group, allows for the selective monobromination at the C6-position. researchgate.net This highlights the necessity of N-protection to achieve controlled halogenation.

Friedel-Crafts Acylation: The Friedel-Crafts acylation of N-protected tetrahydroquinolines is another important EAS reaction. wikipedia.orgrsc.org The regioselectivity is dependent on both the N-protective group and the size of the heterocyclic ring. rsc.org For N-acyl protected tetrahydroquinolines, acylation typically occurs at the 6-position. The reaction is generally performed using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst like aluminum chloride (AlCl₃). wikipedia.orgrsc.org The ketone product formed is a moderate Lewis base that can complex with the catalyst. wikipedia.org

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Tetrahydroquinolines

Reaction N-Substituent Reagents Major Product Citation
Nitration H (protonated) HNO₃/H₂SO₄ 7-Nitro-THQ rsc.orgresearchgate.net
Nitration COCF₃ HNO₃/Ac₂O 6-Nitro-N-trifluoroacetyl-THQ rsc.orgresearchgate.net
Bromination H Br₂/CHCl₃ Mixture of 6,8-dibromo-THQ and oxidized products researchgate.net
Bromination Acetyl Br₂/AcOH 6-Bromo-N-acetyl-THQ researchgate.net
Acylation Acyl RCOCl/AlCl₃ 6-Acyl-N-acyl-THQ rsc.org

Nucleophilic Reactions Involving the Nitrogen Atom (N-alkylation, N-acylation)

The secondary amine nitrogen in the 2-isopropyl-1,2,3,4-tetrahydroquinoline ring is nucleophilic and readily participates in reactions with electrophiles.

N-Alkylation: The nitrogen can be alkylated using various alkylating agents. A common method involves treating the tetrahydroquinoline with an alkyl halide in the presence of a base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), in a polar aprotic solvent like N,N-dimethylformamide (DMF). One-pot tandem methodologies have also been developed where a quinoline is first reduced to a tetrahydroquinoline and then undergoes reductive amination with an aldehyde in the presence of a reducing agent like Hantzsch ester and a catalyst such as boronic acid or hexafluoroisopropanol (HFIP). rsc.orgacs.org These methods provide efficient access to a wide range of N-alkylated tetrahydroquinolines. rsc.orgacs.org

N-Acylation: Acylation of the nitrogen atom is a straightforward process, typically achieved by reacting the tetrahydroquinoline with an acid chloride or anhydride. This reaction is often used to install a protecting group, such as an acetyl or tert-butoxycarbonyl (Boc) group. The resulting amide is significantly less nucleophilic and basic than the starting amine. The N-Boc protecting group, for instance, is instrumental in directing lithiation reactions to other parts of the molecule. rsc.org

Stereoselective Transformations at the Chiral Centers

The C2 carbon, bearing the isopropyl group, is a chiral center. Consequently, significant research has focused on the asymmetric synthesis and stereoselective transformation of 2-substituted tetrahydroquinolines.

Asymmetric Synthesis: Enantiomerically pure 2-alkyl-substituted tetrahydroquinolines can be synthesized through various strategies. One approach involves the asymmetric reduction of a precursor quinoline. dicp.ac.cn For example, biomimetic asymmetric reduction of 2-functionalized quinolines using a chiral NAD(P)H model can yield chiral 2-functionalized tetrahydroquinolines with high enantioselectivity (up to 99% ee). dicp.ac.cn Another powerful method is the rhodium-catalyzed asymmetric hydrogenation of specifically designed o-nitrocinnamyl substrates, which can be cyclized to form tetrahydroquinoline derivatives with excellent enantiomeric excess (>98% ee). nih.gov

Kinetic Resolution: For racemic mixtures of 2-substituted tetrahydroquinolines, kinetic resolution offers an effective means of separation. A notable method involves the lithiation of N-Boc-2-aryltetrahydroquinolines using n-butyllithium in the presence of a chiral ligand, such as (-)-sparteine. rsc.orgnih.gov This results in the preferential deprotonation of one enantiomer, which can then be trapped with an electrophile. This process can achieve very high levels of enantioselectivity, allowing for the isolation of highly enantioenriched 2-substituted tetrahydroquinolines. rsc.orgnih.gov The resulting enantioenriched organolithium intermediates can be used to synthesize fully substituted products at the 2-position with retention of configuration. rsc.org

Table 2: Examples of Stereoselective Syntheses for 2-Substituted Tetrahydroquinolines

Method Key Reagents/Catalyst Stereochemical Control Typical ee Citation
Asymmetric Hydrogenation Rhodium-catalyst, H₂ Enantioselective reduction of precursor >98% nih.gov
Biomimetic Reduction Chiral NAD(P)H model, Brønsted acid Enantioselective reduction of quinoline up to 99% dicp.ac.cn
Kinetic Resolution n-BuLi, (-)-sparteine Enantioselective deprotonation up to 99:1 er nih.gov

Oxidation and Reduction Pathways of the Tetrahydroquinoline Ring System

Oxidation: The 1,2,3,4-tetrahydroquinoline ring system can be readily oxidized to the corresponding aromatic quinoline. This dehydrogenation is a common transformation and can be achieved using a variety of oxidizing agents. Catalytic methods are often employed for their efficiency and environmental friendliness. For instance, heterogeneous catalysts like nickel oxide supported on graphene (NiO/Gr) can effectively catalyze the aerobic oxidation of tetrahydroquinolines to quinolines. acs.org Electrochemical methods also provide a sustainable route for this dehydrogenation process. nih.gov

Reduction: The synthesis of tetrahydroquinolines often begins with the corresponding quinoline, which is then reduced. This reduction can be accomplished through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or through chemical reduction. One-pot tandem procedures that combine the reduction of a quinoline with a subsequent functionalization step are particularly efficient. rsc.orgacs.org

Functionalization of the Isopropyl Side Chain

Direct functionalization of the isopropyl side chain of this compound is challenging due to the relative inertness of the C-H bonds. However, modern synthetic methods offer potential pathways.

C-H Activation: Transition metal-catalyzed C-H activation is a powerful tool for functionalizing otherwise unreactive C-H bonds. rsc.org While specific examples for the isopropyl group on a tetrahydroquinoline are not widely reported, it is plausible that palladium, rhodium, or iridium catalysts could be used to activate the tertiary C-H bond of the isopropyl group, allowing for subsequent coupling reactions like olefination or arylation. nih.gov Such reactions often require a directing group to achieve site-selectivity, and the nitrogen atom of the tetrahydroquinoline ring could potentially serve this role. rsc.org

Radical Reactions: Free radical reactions provide another avenue for side-chain functionalization. For instance, radical bromination using N-bromosuccinimide (NBS) and a radical initiator could selectively halogenate the tertiary position of the isopropyl group. The resulting alkyl halide would be a versatile intermediate for introducing other functional groups via nucleophilic substitution. Metabolic studies of drugs containing alkyl moieties show that biological systems often functionalize these groups via hydroxylation, a process that proceeds through radical intermediates. nih.gov This suggests that chemical radical-based hydroxylation could also be a viable strategy.

Ring-Opening and Rearrangement Reactions

The tetrahydroquinoline scaffold is generally stable, but under certain conditions, it can undergo ring-opening or rearrangement reactions.

Rearrangement Reactions: Domino reactions have been developed that involve rearrangement to construct the tetrahydroquinoline core. For example, N-indanyl(methoxy)amines can undergo a domino process involving elimination, rearrangement of an aryl group, and subsequent addition of an organometallic reagent to furnish 2-substituted tetrahydroquinolines. acs.org Another reported rearrangement involves the treatment of an N-Boc-2-aryl-tetrahydroquinoline organolithium species with triethylborane, which induces a migration of the Boc group from the nitrogen to the C2-position with retention of configuration. rsc.org While not a skeletal rearrangement, it demonstrates the mobility of substituents under specific conditions. Sigmatropic rearrangements, such as the chemrxiv.orgresearchgate.net-hydride shift, are also known to trigger cyclization reactions in the synthesis of related heterocyclic systems. wikipedia.org

Ring-Opening Reactions: Ring-opening of the saturated portion of the tetrahydroquinoline ring is not a common reaction but could be envisaged under forcing conditions. For example, cleavage of the C-N bond could potentially be achieved reductively using strong reducing agents or oxidatively. Ring-opening polymerizations are known for other heterocyclic systems, but this reactivity is not characteristic of the stable six-membered tetrahydroquinoline ring. nih.gov

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation

Application of Advanced Nuclear Magnetic Resonance (NMR) Techniques (e.g., 1D, 2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of 2-Isopropyl-1,2,3,4-tetrahydroquinoline.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum is expected to show distinct signals for each proton in the molecule. The aromatic protons (H5, H6, H7, H8) would appear in the downfield region (typically 6.5-7.5 ppm). The protons of the saturated heterocyclic ring would include a multiplet for the C2 proton, now a methine, shifted by the presence of the isopropyl group. The C3 and C4 methylene (B1212753) protons would appear as complex multiplets. The isopropyl group itself would introduce a characteristic septet for its methine (CH) proton and a doublet for the two equivalent methyl (CH₃) groups. The N-H proton would present as a broad singlet.

The ¹³C NMR spectrum provides information on each unique carbon atom. Based on data for 1,2,3,4-tetrahydroquinoline (B108954) chemicalbook.com, the introduction of the C2-isopropyl group would significantly shift the C2 signal and introduce new signals for the isopropyl methine and methyl carbons.

Expected ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on analogous structures. Actual values may vary.

Atom PositionExpected ¹H Shift (ppm)Expected ¹³C Shift (ppm)
N-H~3.6-4.0 (broad s)-
C2-H~3.3-3.5 (m)~55-60
C3-H₂~1.8-2.0 (m)~26-29
C4-H₂~2.7-2.9 (t)~22-25
C4a-~120-125
C5-H~6.9-7.1 (d)~128-130
C6-H~6.5-6.7 (t)~116-118
C7-H~6.8-7.0 (t)~126-128
C8-H~6.4-6.6 (d)~113-115
C8a-~144-146
Isopropyl-CH~2.8-3.1 (septet)~50-55
Isopropyl-CH₃~1.0-1.2 (d)~18-22

2D NMR: To confirm the assignments from 1D spectra, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, for example, showing a correlation between the isopropyl methine proton and the two methyl doublets, as well as its coupling to the C2 proton.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon, confirming the C-H assignments.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two or three bonds, which is critical for establishing the connectivity of the entire molecule, for instance, showing a correlation from the isopropyl protons to the C2 carbon.

Solid-State NMR: While less common for routine analysis, solid-state NMR could provide information about the compound's structure and dynamics in the solid phase. Operando solid-state NMR has been used to study reactions involving tetrahydroquinolines, demonstrating its utility in understanding these systems under specific conditions. rsc.org

High-Resolution Mass Spectrometry (HRMS) for Molecular Structure Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₂H₁₇N), the expected exact mass can be calculated with high precision.

The electron ionization (EI) mass spectrum would also reveal characteristic fragmentation patterns. Based on studies of similar alkyl-tetrahydroquinolines, the molecular ion peak (M⁺) would be prominent. A key fragmentation pathway would be the loss of the isopropyl group (a loss of 43 Da) to give a fragment at m/z 132, corresponding to the tetrahydroquinoline cation radical. Another significant fragmentation is the retro-Diels-Alder reaction on the heterocyclic ring.

Expected HRMS Data and Fragmentation for this compound

ParameterExpected Value / Fragment
Molecular FormulaC₁₂H₁₇N
Calculated Exact Mass [M]⁺175.1361
Nominal Mass [M]⁺175
Key Fragment Ion [M-CH(CH₃)₂]⁺m/z 132
Key Fragment Ion [M-CH₃]⁺m/z 160

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. This technique would provide precise data on bond lengths, bond angles, and the conformation of the molecule. For substituted tetrahydroquinolines, the heterocyclic ring typically adopts a half-chair conformation. nih.gov

For this compound, which is chiral at the C2 position, X-ray analysis of a single crystal grown from an enantiomerically pure sample would unambiguously determine its absolute configuration (R or S). This is achieved through the analysis of anomalous dispersion effects. While no specific crystal structure for this compound is available, data from related structures like 1-tosyl-1,2,3,4-tetrahydroquinoline (B5575566) confirm the expected half-chair conformation of the saturated ring. nih.gov Studies on various tetrahydroisoquinoline alkaloids have also been extensively characterized by X-ray diffraction, providing a wealth of comparative data for this structural class. mdpi.comnih.gov

Chiroptical Spectroscopy (e.g., Circular Dichroism (CD), Optical Rotatory Dispersion (ORD)) for Stereochemical Analysis

As this compound possesses a stereocenter at C2, its enantiomers will interact differently with plane-polarized and circularly polarized light. Chiroptical techniques measure this differential interaction.

Circular Dichroism (CD): This technique measures the differential absorption of left and right circularly polarized light. An enantiomerically pure sample of (R)- or (S)-2-Isopropyl-1,2,3,4-tetrahydroquinoline would produce a CD spectrum with positive and/or negative bands (Cotton effects) that are mirror images of its enantiomer's spectrum. The spectrum is highly sensitive to the molecule's three-dimensional structure. By comparing the experimentally measured CD spectrum to one predicted by time-dependent density functional theory (TD-DFT) calculations, the absolute configuration can be confidently assigned. nih.gov

Optical Rotatory Dispersion (ORD): ORD measures the rotation of the plane of linearly polarized light as a function of wavelength. It provides complementary information to CD and was historically a primary method for stereochemical analysis.

These techniques are particularly valuable as they provide structural information in solution, which is often more relevant to a molecule's biological activity than its solid-state structure. youtube.com

Vibrational Spectroscopy (e.g., Infrared (IR), Raman) for Functional Group Analysis

Vibrational spectroscopy probes the vibrational modes of a molecule, providing a characteristic "fingerprint" and confirming the presence of specific functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display several key absorption bands. The N-H stretching vibration of the secondary amine would appear as a moderate band around 3300-3400 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches from the heterocyclic ring and the isopropyl group would appear just below 3000 cm⁻¹. The aromatic C=C stretching vibrations typically occur in the 1450-1600 cm⁻¹ region. The presence of the isopropyl group would be confirmed by characteristic C-H bending vibrations around 1365-1385 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary vibrational information. It is particularly sensitive to symmetric vibrations and bonds involving non-polar groups. Therefore, the symmetric breathing modes of the aromatic ring would be strong in the Raman spectrum, while the N-H stretch might be weaker compared to its IR absorption.

Characteristic IR Absorption Frequencies for this compound Note: Based on data from 1,2,3,4-tetrahydroquinoline nist.gov and standard functional group frequencies.

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch (secondary amine)3300 - 3400Medium
Aromatic C-H Stretch3000 - 3100Medium-Weak
Aliphatic C-H Stretch (ring and isopropyl)2850 - 2970Strong
Aromatic C=C Stretch1450 - 1600Medium-Strong
Isopropyl C-H Bend (split)1365 - 1385Medium
C-N Stretch1250 - 1350Medium
Aromatic C-H Bend (out-of-plane)730 - 770Strong

Theoretical and Computational Studies on 2 Isopropyl 1,2,3,4 Tetrahydroquinoline

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the electronic nature of 2-Isopropyl-1,2,3,4-tetrahydroquinoline. northwestern.eduscispace.com Methods like Density Functional Theory (DFT) are employed to determine its electronic structure and various molecular properties. researchgate.net

A key aspect of these calculations is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. From this optimized structure, a range of electronic properties can be calculated. These properties help in understanding the molecule's reactivity and intermolecular interactions. For instance, the distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, can identify regions of the molecule that are electron-rich or electron-poor, indicating likely sites for electrophilic and nucleophilic attack.

Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also of significant interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

PropertyCalculated ValueMethod/Basis Set
Total Energy ValueB3LYP/6-311+G(d,p)
Dipole Moment Value (Debye)B3LYP/6-311+G(d,p)
HOMO Energy Value (eV)B3LYP/6-311+G(d,p)
LUMO Energy Value (eV)B3LYP/6-311+G(d,p)
HOMO-LUMO Gap Value (eV)B3LYP/6-311+G(d,p)

Note: The values in this table are placeholders and represent the type of data obtained from quantum chemical calculations.

Conformational Analysis and Energy Landscapes via Molecular Mechanics and Dynamics

The non-planar, saturated portion of the this compound ring system allows for the existence of multiple conformations. rsc.org Conformational analysis aims to identify the different stable three-dimensional arrangements of the molecule and to determine their relative energies. bigchem.eu This is crucial as the biological activity of a molecule can be highly dependent on its conformation.

Computational methods such as molecular mechanics and molecular dynamics are well-suited for exploring the conformational landscape of flexible molecules. fiveable.me Molecular mechanics force fields can be used to rapidly calculate the potential energy of a large number of conformations, allowing for a systematic search of the conformational space. This can lead to the identification of several low-energy conformers.

For a more detailed understanding of the dynamics and the energy barriers between different conformations, molecular dynamics simulations can be performed. nih.govutupub.fi These simulations model the movement of atoms in the molecule over time, providing insights into how the molecule flexes and transitions between different conformational states. The results of these simulations can be used to construct a potential energy surface, which maps the energy of the molecule as a function of its geometry, highlighting the stable conformers as minima on the surface and the transition states between them as saddle points. fiveable.me For the parent compound, 1,2,3,4-tetrahydroquinoline (B108954), computational studies have identified four stable conformers, which exist as two pairs of energetically equivalent enantiomers. rsc.org

A representative table summarizing the results of a conformational analysis is shown below.

ConformerRelative Energy (kcal/mol)Key Dihedral Angle(s) (°)Population (%)
Conformer A 0.00Value(s)Value
Conformer B ValueValue(s)Value
Conformer C ValueValue(s)Value

Note: The values in this table are illustrative and represent the typical outputs of a conformational analysis study.

Reaction Mechanism Elucidation and Transition State Analysis via Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. scielo.brsmu.edu For reactions involving this compound, such as its synthesis or subsequent functionalization, computational methods can be used to map out the entire reaction pathway. This involves identifying the structures of the reactants, products, any intermediates, and, crucially, the transition states that connect them.

The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. fiveable.me By calculating the energies of the stationary points on the potential energy surface, the activation energy for the reaction can be determined. scielo.br This information is vital for understanding the kinetics of the reaction and for predicting how changes in the reactants or reaction conditions will affect the reaction rate and outcome.

For example, in the synthesis of substituted tetrahydroquinolines, computational studies can help to explain the observed regioselectivity or stereoselectivity of the reaction. researchgate.net By comparing the activation energies for different possible reaction pathways, the most favorable pathway can be identified. This detailed mechanistic understanding can be invaluable for optimizing synthetic routes and for designing new, more efficient syntheses.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational chemistry can be used to predict various spectroscopic properties of this compound, such as its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. nih.gov These predicted spectra can be compared with experimentally measured spectra to confirm the structure of the molecule and to aid in the assignment of the observed spectral features. researchgate.net

The vibrational frequencies and intensities in the IR and Raman spectra can be calculated using DFT methods. nih.gov By analyzing the normal modes of vibration, each calculated frequency can be assigned to specific motions of the atoms in the molecule, such as stretching or bending of particular bonds. This can be particularly useful for interpreting complex experimental spectra.

Similarly, NMR chemical shifts and coupling constants can be predicted using quantum chemical calculations. These predictions can help in the assignment of the signals in the experimental NMR spectrum, which is a cornerstone of chemical structure elucidation. The correlation between predicted and experimental spectroscopic data provides a powerful means of validating the computed structure and electronic properties of the molecule.

A representative table comparing experimental and calculated vibrational frequencies is provided below.

Experimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)Vibrational Assignment
ValueValueN-H stretch
ValueValueC-H aromatic stretch
ValueValueC-H aliphatic stretch
ValueValueC=C aromatic stretch
ValueValueCH₂ scissoring

Note: The values in this table are for illustrative purposes and represent the type of data used to correlate experimental and computational spectroscopic analysis.

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

The tetrahydroquinoline scaffold is found in many biologically active compounds, and its derivatives are often investigated for their potential as therapeutic agents. nih.govunesp.br Molecular docking and molecular dynamics simulations are computational techniques used to study how a molecule like this compound might interact with a biological target, such as a protein or enzyme. nih.govnih.govrsc.org

Molecular docking predicts the preferred orientation of a ligand when it binds to a target protein to form a stable complex. unesp.brniscpr.res.in The process involves sampling a large number of possible binding poses and scoring them based on their predicted binding affinity. This can provide valuable insights into the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. Docking studies can be used to screen virtual libraries of compounds to identify potential drug candidates and to guide the design of new molecules with improved binding affinity and selectivity.

Following a docking study, molecular dynamics simulations can be used to provide a more detailed and dynamic picture of the ligand-target interaction. utupub.finih.govijnc.ir These simulations model the movement of the ligand and the protein over time, allowing for an assessment of the stability of the binding pose and the flexibility of the protein's active site. nih.gov The results of molecular dynamics simulations can be used to calculate the binding free energy, which is a more accurate measure of the binding affinity than the scores provided by docking programs.

A representative table of results from a molecular docking study is shown below.

Target ProteinBinding Energy (kcal/mol)Key Interacting ResiduesHydrogen Bonds
Protein NameValueResidue 1, Residue 2, ...Number of H-bonds
Protein NameValueResidue A, Residue B, ...Number of H-bonds

Note: This table is a generalized representation of the data obtained from molecular docking simulations.

Derivatives and Analogues of 2 Isopropyl 1,2,3,4 Tetrahydroquinoline

Design and Synthesis of N-Substituted Analogues

The nitrogen atom at the 1-position of the tetrahydroquinoline ring is a prime target for substitution, allowing for the introduction of a wide array of alkyl and aryl groups. This modification directly influences the steric and electronic properties of the molecule. A versatile method for preparing N-alkyl tetrahydroquinolines involves a one-pot tandem reaction sequence. This process begins with the reduction of a substituted quinoline (B57606) to its corresponding tetrahydroquinoline, which is then followed by reductive alkylation with a carbonyl compound, such as an aldehyde or ketone. organic-chemistry.org For instance, using acetone (B3395972) in this sequence would introduce the isopropyl group at the nitrogen atom. This reaction can be catalyzed by organoboron compounds, which act as both Lewis acids and hydrogen-bond donors, and proceeds under mild conditions using Hantzsch ester as the hydrogen source. organic-chemistry.org

Another approach involves a domino Michael-SNA_r_ (Signal-to-Noise Ratio) reaction, which has been used to generate N-alkyl-2,3-dihydro-4(1H)-quinolinones, key precursors and structural relatives of N-alkylated tetrahydroquinolines. nih.gov This method involves reacting 1-aryl-2-propen-1-one derivatives with various primary amines to afford the N-substituted heterocyclic products. nih.gov Furthermore, novel methods for N-alkylation have been explored, such as the transamination process that occurs during the transfer hydrogenation of pyridines, which could be conceptually applied to the quinoline system. liverpool.ac.uk A specific example of a more complex N-substituted analogue is Methyl N-isopropyl-1,2,3,4-tetrahydroquinoline-4-carboxylate, which has been synthesized and characterized. ub.edu

Modification of the Isopropyl Group and its Impact on Structure

While direct chemical modification of the N-isopropyl group after its installation is not commonly reported, its structural impact can be thoroughly investigated by synthesizing a series of analogues with different N-substituents. The synthetic methods described previously, such as reductive alkylation with various aldehydes and ketones, allow for the systematic replacement of the isopropyl group. organic-chemistry.org

The choice of the N-substituent is a critical element in molecular design. The substitution of an isopropyl group with other moieties, such as a cyclopropyl (B3062369) group, is a known strategy in medicinal chemistry to modulate a compound's properties. beilstein-journals.org This particular bioisosteric replacement can lead to significant changes:

Lipophilicity: It often results in a reduction in lipophilicity (a decrease in the logP value). beilstein-journals.org

Metabolic Stability: The cyclopropyl group can enhance metabolic stability compared to an isopropyl group. beilstein-journals.org

Conformational Rigidity: It introduces increased rigidity into the molecule, which can be crucial for binding to a biological target. beilstein-journals.org

Conceptually, replacing the N-isopropyl group in 2-Isopropyl-1,2,3,4-tetrahydroquinoline with other groups, like fluorinated alkyl chains or small cyclic systems, would similarly alter the molecule's volume, shape, and electronic distribution. beilstein-journals.org For example, fluorination of an isopropyl substituent can lead to significant modulation of its lipophilicity. beilstein-journals.org These modifications are key considerations in the lead optimization phase of drug discovery. beilstein-journals.org

Introduction of Functional Groups on the Aromatic Ring and Saturated Heterocycle

Functionalization of both the aromatic (benzene) portion and the saturated heterocyclic ring of the tetrahydroquinoline scaffold allows for fine-tuning of a molecule's properties. Various synthetic methods have been developed to introduce a wide range of substituents.

Aromatic Ring Functionalization: A Povarov-type reaction using newly developed N-benzylhydroxylamine reagents and alkenes can produce tetrahydroquinolines with diverse functional groups on the aromatic ring. rsc.org This method is effective for incorporating various electron-donating and moderately electron-withdrawing groups, such as ethers, thioethers, aryl groups, and halogens. rsc.org Similarly, starting the synthesis from substituted anilino-alkynes allows for the creation of tetrahydroquinolines with pre-installed functionalities on the benzene (B151609) ring. dicp.ac.cn

Heterocyclic Ring Functionalization: The saturated portion of the molecule can also be readily functionalized. For example, transition metal-catalyzed intramolecular carbene C-H functionalization of γ-amino-α-diazoesters represents a powerful method for constructing tetrahydroquinolines with substituents on the heterocyclic ring. ub.edu This has been used to synthesize derivatives like Methyl N-isopropyl-1,2,3,4-tetrahydroquinoline-4-carboxylate, demonstrating functionalization at the C4 position. ub.edu Other strategies, such as domino reactions, have proven valuable for generating tetrahydroquinolines with previously inaccessible substitution patterns, providing access to novel chemical space for drug design. nih.gov

Synthesis of Chiral Analogues and Enantiopure Derivatives

The carbon at the 2-position, to which the isopropyl group is attached, is a stereocenter. Therefore, this compound can exist as a pair of enantiomers. The synthesis of this compound in an enantiomerically pure form is of great interest and has been achieved through several asymmetric catalytic methods, primarily involving the asymmetric hydrogenation of the corresponding quinoline precursor, 2-isopropylquinoline (B93897).

Transition-metal catalyzed asymmetric hydrogenation is among the most effective methods for preparing chiral tetrahydroquinolines. rug.nl Iridium complexes paired with chiral phosphorus-based ligands have shown exceptional efficiency. For instance, the combination of [Ir(COD)Cl]₂ with chiral ligands like Difluorphos or various phosphoramidites effectively catalyzes the hydrogenation of 2-isopropylquinoline to yield (R)- or (S)-2-Isopropyl-1,2,3,4-tetrahydroquinoline with high enantioselectivity. rug.nldicp.ac.cn Another successful approach involves a sequential intramolecular hydroamination of an appropriate anilino-alkyne followed by asymmetric hydrogenation using a chiral ruthenium catalyst, which also produces the chiral product in high yield and enantiomeric excess. dicp.ac.cn

Organocatalysis offers an alternative to metal-based systems. The transfer hydrogenation of 2-isopropylquinoline using a Hantzsch ester as the hydrogen source can be catalyzed by a chiral thiourea (B124793) derivative, affording the chiral tetrahydroquinoline product. rsc.org Chiral phosphoric acids have also emerged as powerful catalysts for the enantioselective synthesis of the tetrahydroquinoline scaffold. organic-chemistry.org

The table below summarizes the results from various enantioselective synthetic methods for producing this compound.

Catalyst SystemChiral Ligand/CatalystProductEnantiomeric Excess (ee)Reference
Ru-catalyst(R,R)-C1a(S)-2-Isopropyl-1,2,3,4-tetrahydroquinoline88% dicp.ac.cn
Ir-catalystPhosphoramidite(R)-2-Isopropyl-1,2,3,4-tetrahydroquinoline89% rug.nl
Ir-catalystDifluorphos(S)-2-Isopropyl-1,2,3,4-tetrahydroquinoline96% dicp.ac.cn
OrganocatalystChiral Phosphoric Acid / Hantzsch Ester(R)-2-isopropyl-1,2,3,4-tetrahydroquinoline66% rsc.org

This table is interactive. Click on the headers to sort the data.

Conceptual Structure-Activity Relationship (SAR) Studies for Molecular Design

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to identify the key structural features of a molecule that determine its biological activity. mdpi.com For the this compound scaffold, SAR studies provide a rational basis for designing new analogues with enhanced or optimized properties. mdpi.com

A conceptual approach to SAR can be illustrated by considering the development of novel tetrahydroquinoline derivatives as antioxidants for potential use in neurodegenerative diseases like Alzheimer's. mdpi.com In a representative study, a series of THQ derivatives were synthesized and evaluated. mdpi.com The design process involves several stages:

Synthesis of Analogues: A library of compounds is created by introducing various functional groups at different positions of the THQ core, as detailed in the sections above. This could involve varying the N-alkyl group (6.2), or adding substituents to the aromatic or heterocyclic rings (6.3). mdpi.com

In Silico Analysis: Before extensive biological testing, computational tools are used to predict the pharmacokinetic profiles and potential liabilities of the designed analogues. Parameters such as lipophilicity, water solubility, and drug-likeness are calculated. This initial screening helps prioritize which compounds to synthesize and test. mdpi.com

Biological Evaluation: The synthesized compounds are then tested for a specific biological activity. For example, in the context of neuroprotective agents, their antioxidant capacity can be measured using assays like the DPPH and ABTS methods. mdpi.com

SAR Analysis: The results from the biological assays are correlated with the structural modifications. For instance, it was found that several THQ derivatives demonstrated excellent antioxidant capacity, significantly outperforming a standard control like ascorbic acid. mdpi.com The analysis suggested that a single electron transfer (SET) was the predominant mechanism for their radical-scavenging activity. mdpi.com

By systematically changing substituents and observing the resulting effect on activity, chemists can build a model of the pharmacophore—the essential features required for biological effect. This knowledge guides the design of the next generation of molecules with potentially improved potency and better pharmacokinetic properties.

The table below shows conceptual data based on in-silico predictions for hypothetical analogues, illustrating how SAR data might be presented.

CompoundN-SubstituentAromatic Ring SubstituentCalculated logPPredicted Biological Activity (Arbitrary Units)
Parent IsopropylNone2.8100
Analogue 1 CyclopropylNone2.595
Analogue 2 Isopropyl6-Fluoro3.0120
Analogue 3 Isopropyl7-Methoxy2.7150
Analogue 4 Ethyl6-Fluoro2.6110

This table is for illustrative purposes to demonstrate a conceptual SAR study.

Mechanistic Biological Investigations of 2 Isopropyl 1,2,3,4 Tetrahydroquinoline Non Clinical Focus

Molecular Target Identification and Binding Studies

Research into the molecular targets of tetrahydroquinoline derivatives has revealed interactions with several key proteins. A study on 22-(4-pyridinecarbonyl) jorunnamycin A, a synthetic derivative of bistetrahydroisoquinolinequinone, utilized in silico network pharmacology and molecular docking to identify potential targets in non-small-cell lung cancer (NSCLC). mdpi.com This computational approach, followed by in vitro validation, identified Extracellular signal-regulated kinases (ERK1/2) and Mitogen-activated protein kinase kinase (MEK1) as molecular targets. mdpi.com The binding energy of 22-(4-pyridinecarbonyl) jorunnamycin A to these kinases was found to be less than -5 Kcal/mol, suggesting a strong inhibitory potential. mdpi.com

Derivatives of 2-isopropyl-4,6,8-trihydroxy-1,2,3,4-tetrahydroisoquinoline have been synthesized and assessed for their activity as beta-adrenoreceptor agents. These compounds were identified as weak, partial agonists of beta-adrenoreceptors, with some demonstrating notable binding properties. nih.gov

The tetrahydroquinoline scaffold itself is recognized for its potential in drug design, with various analogs showing activity against a range of cancer-related molecular targets. nih.gov However, selectivity can be a challenge that requires further structural modifications. nih.gov

Table 1: Molecular Targets of Tetrahydroquinoline Derivatives

DerivativeIdentified Target(s)Organism/Cell LineKey Findings
22-(4-pyridinecarbonyl) jorunnamycin AERK1/2, MEK1Non-small-cell lung cancer (NSCLC)Identified as molecular targets for inducing apoptosis. mdpi.com
2-isopropyl-4,6,8-trihydroxy-1,2,3,4-tetrahydroisoquinoline derivativesBeta-adrenoreceptorsNot specifiedAct as weak, partial agonists with good binding properties. nih.gov

Enzyme Inhibition/Activation Studies (Mechanistic Basis, e.g., SERCA, mTOR)

The tetrahydroquinoline framework has been identified as a promising scaffold for the inhibition of the mammalian target of rapamycin (B549165) (mTOR), a key kinase involved in cell growth and proliferation. nih.gov While specific studies on 2-Isopropyl-1,2,3,4-tetrahydroquinoline are not detailed, the broader class of tetrahydroquinolines is being explored for mTOR inhibition, particularly in the context of lung cancer. nih.gov

In studies of related tetrahydroisoquinoline derivatives, such as 22-(4-pyridinecarbonyl) jorunnamycin A, inhibition of the kinase activity of MEK1 and ERK1/2 has been demonstrated. mdpi.com This inhibition is a key part of the compound's mechanism for inducing apoptosis in cancer cells. Furthermore, investigations into the effects of a pan-caspase inhibitor, THPA, on oxidative stress-induced apoptosis have highlighted the involvement of the Akt/mTOR/p70S6K signaling pathway. mdpi.com

Table 2: Enzyme Inhibition/Activation by Tetrahydroquinoline Derivatives

Derivative/ClassEnzyme/PathwayEffectMechanistic Insight
Tetrahydroquinoline ScaffoldmTORInhibitionConsidered an efficient scaffold for developing mTOR inhibitors. nih.gov
22-(4-pyridinecarbonyl) jorunnamycin AMEK1, ERK1/2InhibitionSuppresses kinase activity, leading to apoptosis. mdpi.com
THPA (related isoindoline (B1297411) derivative)Akt/mTOR/p70S6KModulationTreatment led to significant alterations in this signaling pathway. mdpi.com

Receptor Binding Assays and Allosteric Modulation (Mechanistic Basis)

Studies on synthetic derivatives of 2-isopropyl-4,6,8-trihydroxy-1,2,3,4-tetrahydroisoquinoline have shown their ability to bind to beta-adrenoreceptors. These compounds act as weak partial agonists, indicating a direct interaction with the receptor's binding site. nih.gov The research highlights that specific substitutions on the tetrahydroisoquinoline ring are crucial for potent in vitro activity. nih.gov

While detailed allosteric modulation mechanisms for this compound are not extensively documented, the general principle of allosteric inhibition is relevant to the broader class of mTOR inhibitors, some of which are based on related heterocyclic scaffolds. nih.gov

Cell-Based Assays for Cellular Pathway Modulation (e.g., Apoptosis Induction, Oxidative Stress, NF-κB Pathway)

Tetrahydroquinoline derivatives have been shown to modulate several critical cellular pathways. For instance, 22-(4-pyridinecarbonyl) jorunnamycin A was found to induce apoptosis in non-small-cell lung cancer cells. mdpi.com This pro-apoptotic effect is mediated through the inhibition of the ERK1/2 and MEK1 signaling pathways, which in turn decreases the levels of the anti-apoptotic protein Bcl-2. mdpi.com

The NF-κB pathway, a key regulator of inflammation and cell survival, is another target of tetrahydroquinoline compounds. nih.gov Allomyrinaines A-C, three new tetrahydroquinolines isolated from the edible insect Allomyrina dichotoma, were shown to inhibit the NF-κB pathway in human endothelial cells, thereby stabilizing vascular barrier integrity during lipopolysaccharide (LPS)-induced inflammation. nih.gov Similarly, tetrahydropapaveroline, a dopamine-derived tetrahydroisoquinoline, induces apoptosis in PC12 cells by generating reactive oxygen species (ROS) and activating the NF-κB transcription factor. nih.gov Interestingly, inhibition of NF-κB in this context actually aggravated cell death, suggesting a complex, context-dependent role for this pathway. nih.govnih.gov

Oxidative stress is a common outcome of treatment with some tetrahydroquinoline derivatives. nih.gov The generation of ROS can lead to apoptosis, as observed with tetrahydropapaveroline. nih.gov Conversely, the NF-κB pathway can have both pro- and anti-oxidant roles depending on the specific cellular environment. nih.gov

Table 3: Modulation of Cellular Pathways by Tetrahydroquinoline Derivatives

DerivativeCellular PathwayEffectCell Line/Model
22-(4-pyridinecarbonyl) jorunnamycin AApoptosis (via ERK1/2, MEK1)InductionNon-small-cell lung cancer cells
Allomyrinaines A-CNF-κBInhibitionHuman endothelial cells
TetrahydropapaverolineApoptosis, Oxidative Stress, NF-κBInduction, ActivationPC12 cells

Application in Chemical Biology Probes for Unraveling Biological Processes

The tetrahydroquinoline scaffold serves as a valuable tool in chemical biology for probing complex biological systems. nih.gov Its synthetic tractability allows for the creation of diverse libraries of compounds that can be used to identify and validate new drug targets. nih.gov For example, the development of various tetrahydroquinoline derivatives has facilitated the exploration of the structure-activity relationships (SAR) for mTOR inhibition, providing insights into the chemical features required for potent and selective activity. nih.gov The ability to systematically modify the tetrahydroquinoline core and its substituents enables researchers to design probes that can selectively interact with specific proteins or pathways, thereby helping to elucidate their functions in health and disease.

Antioxidant Activity and Radical-Scavenging Mechanisms

The antioxidant properties of tetrahydroquinoline derivatives have been a subject of significant investigation. These compounds can act as potent radical scavengers, a mechanism central to their antioxidant effect. nih.gov The primary mechanisms by which antioxidants operate include hydrogen atom transfer (HAT), single electron transfer-proton transfer (SET-PT), and sequential proton loss electron transfer (SPLET). asianpubs.org

Studies on polysubstituted tetrahydroquinolines have demonstrated their ability to inhibit radical chain oxidation in the liquid phase. bohrium.com The presence of these compounds introduces an induction period in oxidation reactions, indicating their antioxidant capacity. The stoichiometric inhibition coefficient, which reflects the number of radicals terminated by each antioxidant molecule, was found to be significantly greater than 2 for the studied tetrahydroquinolines, suggesting a regeneration of the antioxidant molecule during the process. bohrium.com This regeneration is thought to involve oxyperoxy radicals. bohrium.com

The radical scavenging activity of various N-propargyl tetrahydroquinoline derivatives has been evaluated using the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. nih.gov While the activity varied among the derivatives, some compounds showed a potent antioxidant effect. nih.gov

Table 4: Radical Scavenging Activity of Tetrahydroquinoline Derivatives

AssayFinding
DPPH Radical ScavengingN-propargyl tetrahydroquinolines demonstrated varied but sometimes potent scavenging activity. nih.gov
Liquid-Phase Oxidation InhibitionPolysubstituted tetrahydroquinolines exhibited significant antioxidant effects with evidence of inhibitor regeneration. bohrium.com

Anti-inflammatory Effects (Mechanistic Basis, e.g., LPS-induced responses)

Tetrahydroquinoline derivatives have demonstrated notable anti-inflammatory properties, particularly in models of lipopolysaccharide (LPS)-induced inflammation. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune response, leading to the production of pro-inflammatory mediators. nih.gov

Allomyrinaines A-C, isolated from the larva of Allomyrina dichotoma, have been shown to mitigate LPS-induced vascular inflammation in human endothelial cells. nih.gov The underlying mechanism for this effect is the inhibition of the nuclear factor-κB (NF-κB) pathway. nih.gov By suppressing NF-κB activation, these compounds help to maintain the integrity of the vascular barrier. nih.gov

The anti-inflammatory effects of other compounds are also often linked to the modulation of the NF-κB pathway and the reduction of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins. nih.gov

Applications in Materials Science and Catalysis Non Biological

Use as Chiral Ligands in Asymmetric Catalysis

While the direct application of 2-Isopropyl-1,2,3,4-tetrahydroquinoline as a primary chiral ligand in asymmetric catalysis is not extensively documented in dedicated studies, the broader class of chiral tetrahydroquinolines has been recognized for its potential in inducing stereoselectivity in chemical transformations. Chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone have been successfully employed as ligands in metal complexes for asymmetric transfer hydrogenation reactions. nih.gov For instance, rhodium catalysts bearing these chiral ligands have proven effective in the asymmetric transfer hydrogenation of 1-aryl substituted-3,4-dihydroisoquinolines, which are precursors to biologically active alkaloids. nih.gov

The synthesis of tetrahydroquinoline-based chiral N-heterocyclic carbene (NHC) precursors has also been reported. nih.gov These precursors can be converted into chiral NHC ligands, which are widely used in organometallic catalysis. A representative NHC-gold complex derived from a tetrahydroquinoline-based precursor has been synthesized and characterized, revealing specific intramolecular interactions that can influence the catalytic environment. nih.gov The development of such chiral ligands underscores the potential of the tetrahydroquinoline scaffold in asymmetric synthesis.

Incorporation into Polymer Architectures and Functional Materials

The incorporation of this compound into polymer architectures to create functional materials is an area of emerging interest, although specific examples are limited. However, research into polymers containing related structural motifs, such as poly(2-isopropyl-2-oxazoline) (PiPOX), highlights the potential for creating advanced materials with tunable properties. PiPOX has garnered attention for its lower critical solution temperature behavior, which is relevant for controlled release applications. metu.edu.tr A triblock copolymer, poly(2-isopropyl-2-oxazoline)-b-poly(2-phenyl-2-oxazoline)-b-poly(2-isopropyl-2-oxazoline), has been synthesized and its self-assembly into polymersomes has been demonstrated. metu.edu.tr While not directly incorporating the tetrahydroquinoline ring, this work illustrates the utility of the isopropyl group in designing thermoresponsive polymers.

The broader field of polyquinolines, synthesized through various polymerization techniques, demonstrates the potential for creating thermally stable and soluble polymers with interesting photoluminescent properties. The quinoline (B57606) moiety in these polymers can lead to aggregation-quenched fluorescence, a property that can be exploited in sensor applications.

Application as Organic Electronic Materials Precursors

Quinoline derivatives are recognized as a significant class of compounds in the field of organic electronics, primarily due to their electron-accepting properties, which make them suitable as p-type semiconductors. mdpi.com Their luminescence in the blue region of the spectrum is an attractive characteristic for applications in photonics and light-emitting diodes. mdpi.com While direct studies on this compound as a precursor for organic electronic materials are not widely available, the general properties of quinoline derivatives suggest its potential in this area.

Metal complexes of quinoline derivatives, such as tris(8-hydroxyquinolinato)aluminum (Alq3), are well-known fluorescent semiconductor polymers used in Organic Light-Emitting Diodes (OLEDs). researchgate.net The synthesis of novel quinoline derivatives for use in photo-electronic systems, non-linear optical materials, and as chemical detectors is an active area of research. nih.gov The electronic properties of these molecules, including the HOMO-LUMO energy gap, can be tuned through chemical modification, which is crucial for controlling charge transport in organic semiconductor devices. mdpi.comnih.gov

Role in Supramolecular Assembly and Host-Guest Chemistry

Host-guest chemistry involves the formation of complexes between a larger host molecule and a smaller guest molecule through non-covalent interactions. wikipedia.org The design of macrocyclic architectures that can act as receptors for various guests is a key area of supramolecular chemistry, with applications in molecular recognition, transport, and catalysis. mdpi.com

Intercalation into Layered Materials for Enhanced Catalytic Activity (e.g., MoS₂)

Molybdenum disulfide (MoS₂) is a layered transition metal dichalcogenide with applications in catalysis. Its catalytic activity is often associated with its edges, while the basal plane is relatively inert. Intercalation, the insertion of guest molecules or ions between the layers of MoS₂, is a strategy to modify its electronic and catalytic properties.

The intercalation of species like Zn²⁺ can induce a phase transition in MoS₂ from the semiconducting 2H phase to the metallic 1T phase, which is more catalytically active. acs.org Intercalation can also expand the interlayer spacing, which may facilitate the access of reactants to active sites. acs.orgresearchgate.net The introduction of intercalated amine groups has been shown to promote the formation of a hydrophobic stacking structure in nano-MoS₂, leading to improved hydrodesulfurization performance. researchgate.net While there is no direct report on the intercalation of this compound into MoS₂, the successful intercalation of other nitrogen-containing organic molecules, such as hydrazine, suggests the feasibility of using N-heterocycles to modify the properties of MoS₂ for enhanced catalytic applications. acs.org

Catalytic Dehydrogenation of Tetrahydroquinolines

The catalytic dehydrogenation of tetrahydroquinolines to form quinolines is a fundamentally important transformation, as quinolines are prevalent in many pharmaceuticals and bioactive molecules. acs.orgresearchgate.net This reaction represents an atom-economical method for the synthesis of these valuable heterocyclic compounds. Various catalytic systems have been developed for the aerobic dehydrogenation of tetrahydroquinolines.

A modular o-quinone-based catalyst system, in conjunction with a Co(salophen) cocatalyst, has been shown to efficiently catalyze the oxidative dehydrogenation of tetrahydroquinolines to quinolines under ambient conditions. nih.gov This system demonstrates good yields for a range of substituted tetrahydroquinolines. nih.gov For 2-substituted derivatives, the use of methanol as a solvent has been found to improve yields. nih.gov The dehydrogenation of 2-alkyl-substituted tetrahydroquinolines, such as 2-methyl-1,2,3,4-tetrahydroquinoline, has been studied using iridium complexes as catalysts. researchgate.net

The following table summarizes the catalytic dehydrogenation of various 2-substituted tetrahydroquinolines, providing an indication of the expected reactivity of this compound under similar conditions.

SubstrateCatalyst SystemSolventTemperature (°C)Yield (%)Reference
1,2,3,4-Tetrahydroquinoline (B108954)[Ru(phd)₃]²⁺ / Co(salophen)Acetonitrile (B52724)Room Temp93 nih.gov
2-Methyl-1,2,3,4-tetrahydroquinolineIridium Complexp-XyleneReflux- frontiersin.org
2-Phenyl-1,2,3,4-tetrahydroquinoline (B6261700)Manganese PN³ Pincer ComplexDME120- researchgate.net

Historical Perspectives and Evolution of Research on Tetrahydroquinolines

Early Discoveries and Seminal Works in Tetrahydroquinoline Chemistry

The journey into the chemistry of tetrahydroquinolines began with foundational methods centered on the manipulation of the quinoline (B57606) ring system. One of the most direct and earliest methods established for the synthesis of the 1,2,3,4-tetrahydroquinoline (B108954) core is the catalytic hydrogenation of the corresponding quinoline. wikipedia.org This process, often employing heterogeneous catalysts, involves the reduction of the pyridine (B92270) ring within the quinoline structure, leading to the saturated heterocyclic system. wikipedia.org The reversible nature of this hydrogenation was also recognized early on, leading to the exploration of tetrahydroquinolines as hydrogen-donor solvents. wikipedia.org

Another cornerstone in the synthesis of substituted quinolines, which can subsequently be reduced to tetrahydroquinolines, is the Friedländer annulation. This classical reaction involves the condensation of an o-aminobenzaldehyde or an o-aminoketone with a compound containing a reactive α-methylene group, such as a ketone. researchgate.net While primarily a method for quinoline synthesis, it represents a seminal approach to accessing the precursors for many tetrahydroquinoline derivatives.

Over time, the synthetic repertoire expanded significantly. Early twentieth-century research laid the groundwork for more complex strategies, including intramolecular cyclizations and rearrangements. These seminal works established the fundamental reactivity of the quinoline and tetrahydroquinoline systems, paving the way for the development of more sophisticated and efficient synthetic methodologies in the decades that followed.

Evolution of Synthetic Strategies for N-Alkyl Tetrahydroquinolines

The synthesis of N-alkylated tetrahydroquinolines has undergone significant evolution, moving from classical multi-step procedures to highly efficient one-pot and domino reactions. These advancements have been driven by the demand for rapid access to structurally diverse libraries of compounds for drug discovery. nih.govbenthamdirect.com

Initially, N-alkylation was typically achieved by treating a pre-formed tetrahydroquinoline with an alkylating agent, a straightforward but often inefficient process. Modern synthetic chemistry has introduced far more elegant and atom-economical strategies.

Domino Reactions: A major paradigm shift came with the development of domino reactions (also known as tandem or cascade reactions). nih.gov These processes allow for the formation of multiple chemical bonds in a single operation without isolating intermediates. For instance, Bunce and co-workers developed a domino reductive amination-nucleophilic aromatic substitution (SNAr) sequence to prepare tetrahydroquinolines. nih.gov Another approach involves a reduction-reductive amination strategy starting from 2-nitroarylketones, where adding formaldehyde (B43269) to the reaction mixture directly yields N-methyltetrahydroquinoline derivatives. nih.gov

Borrowing Hydrogen Methodology: More recently, the "borrowing hydrogen" (BH) methodology has emerged as a powerful, environmentally friendly strategy. acs.orgnih.gov This approach, often catalyzed by transition metals like manganese or iridium, allows for the direct synthesis of N-alkylated tetrahydroquinolines from simple starting materials such as 2-aminobenzyl alcohols and secondary alcohols, with water as the only byproduct. acs.orgnih.gov The process involves the temporary "borrowing" of hydrogen from an alcohol to form a reactive carbonyl intermediate, which then participates in condensation and cyclization reactions before the hydrogen is returned to complete the synthesis. nih.gov

Catalytic Reductive Alkylation: Another significant advancement is the one-pot tandem reduction of quinolines followed by reductive alkylation. A notable example employs arylboronic acid as a catalyst in the presence of Hantzsch ester as a mild reducing agent. acs.org This method allows for the direct conversion of readily available quinolines and aldehydes into a wide range of N-alkyl tetrahydroquinolines under mild conditions. acs.org The boronic acid catalyst plays a dual role, acting as both a Lewis acid and a hydrogen-bond donor to facilitate the reaction. acs.org

These evolving strategies highlight a trend towards greater efficiency, selectivity, and sustainability in the synthesis of N-alkyl tetrahydroquinolines, enabling the creation of complex molecules with greater ease and precision.

Table 1: Evolution of Synthetic Methods for N-Alkyl Tetrahydroquinolines

Method Description Key Features Catalyst/Reagents
Classical N-Alkylation Two-step process: synthesis of THQ followed by reaction with an alkylating agent. Simple, but less atom-economical. Alkyl halides, bases
Domino Reductive Amination One-pot conversion of nitroarenes using formaldehyde as the N-methyl source. High efficiency, multiple bond formations in one step. Pd/C, H₂, Formaldehyde
Borrowing Hydrogen (BH) Direct synthesis from 2-aminobenzyl alcohols and other alcohols. Atom-economical, water is the only byproduct. Manganese or Iridium pincer complexes
Catalytic Reductive Alkylation One-pot tandem reduction of quinolines and subsequent N-alkylation with aldehydes. Metal-free catalysis, mild conditions, broad substrate scope. acs.org Arylboronic acid, Hantzsch ester acs.org

Shifting Paradigms in Academic Applications Research

The focus of academic research on tetrahydroquinolines has dramatically shifted from fundamental synthesis to a broad spectrum of applications, particularly in medicinal chemistry and materials science. researchgate.netresearchgate.net Initially valued as structural curiosities and components of natural alkaloids, they are now recognized as "privileged scaffolds" in drug discovery. researchgate.netnih.gov This means the tetrahydroquinoline core is a recurring motif in molecules that exhibit a wide range of biological activities. researchgate.net

The applications research has evolved to explore the therapeutic potential of tetrahydroquinoline derivatives in numerous areas:

Anticancer Agents: A significant body of research has focused on tetrahydroquinoline-based compounds as potential anticancer agents. researchgate.netnih.goveurekaselect.com These molecules have been shown to act through various mechanisms, including inducing apoptosis (programmed cell death), inhibiting cell proliferation, and arresting the cell cycle in cancer cell lines. researchgate.netnih.gov

Neurological Disorders: Tetrahydroquinoline derivatives have been investigated for their potential in treating neurological conditions. researchgate.net For example, certain compounds are being evaluated for their ability to slow the progression of Alzheimer's disease. nih.gov

Antimicrobial and Antiviral Activity: The tetrahydroquinoline scaffold is present in natural products and synthetic compounds with notable antimicrobial and antiviral properties. nih.gov Virantmycin, an antiviral antibiotic, is a well-known example. nih.gov

Cardiovascular Drugs: Derivatives such as Nicainoprol have been developed as antiarrhythmic drugs, demonstrating the scaffold's utility in cardiovascular medicine. nih.gov

This shift in research focus is a testament to the versatility of the tetrahydroquinoline structure. The development of efficient synthetic methods has enabled the creation of large libraries of derivatives, which in turn has fueled the exploration of their structure-activity relationships (SAR) and their potential as therapeutic agents for a wide range of human diseases. benthamdirect.comnih.gov

Table 2: Research Findings on Bioactive Tetrahydroquinoline Derivatives

Compound Type Research Area Finding
Substituted Tetrahydroquinolines Oncology Shown to induce apoptosis and inhibit migration in breast cancer and osteosarcoma cell lines. researchgate.net
Virantmycin Infectious Disease A tetrahydroquinoline-containing natural product with established antiviral and antifungal activity. nih.gov
Nicainoprol Cardiovascular A synthetic tetrahydroquinoline developed as an antiarrhythmic drug. nih.gov
General Derivatives Neurodegenerative Disease Compounds based on the tetrahydroquinoline scaffold are under investigation as potential treatments for Alzheimer's disease. nih.gov

Future Research Directions and Emerging Opportunities for 2 Isopropyl 1,2,3,4 Tetrahydroquinoline

Development of Novel Stereoselective Synthetic Routes with Enhanced Efficiency

The biological activity of chiral molecules like 2-isopropyl-1,2,3,4-tetrahydroquinoline is often dependent on their specific stereoisomer. Consequently, the development of highly efficient and stereoselective synthetic methods is a primary focus of future research. Current strategies often involve the asymmetric reduction of a quinoline (B57606) precursor or a Povarov-type multicomponent reaction. researchgate.net Emerging routes aim to improve upon these foundations by employing novel catalytic systems that offer higher yields, exceptional enantioselectivity, and milder reaction conditions.

Promising future directions include:

Organocatalysis: Chiral Brønsted acids, such as phosphoric acids, have emerged as powerful tools for the asymmetric synthesis of tetrahydroquinolines. organic-chemistry.orgdicp.ac.cn These catalysts can facilitate one-pot cascade reactions, combining cyclization and asymmetric reduction steps to produce the desired chiral products with excellent enantioselectivity. dicp.ac.cn Supramolecular organocatalysis, which utilizes self-assembling catalyst systems, also presents a novel pathway to functionalized chiral tetrahydroquinolines. nih.gov

Transition-Metal Catalysis: Iridium-catalyzed asymmetric hydrogenation is a highly effective method for producing chiral tetrahydroquinolines. acs.orgacs.org A key area of development is "enantiodivergent synthesis," where simply changing the reaction solvent can allow a single catalyst to selectively produce either the (R) or (S) enantiomer of the product. acs.orgacs.org This provides remarkable flexibility and efficiency in accessing the full stereochemical diversity of the molecule. Similarly, palladium-catalyzed stereodivergent cycloaddition reactions, controlled by switching chiral ligands, offer a powerful strategy to access multiple stereoisomers. nih.gov

Biocatalysis: The use of enzymes offers a green and highly selective alternative to traditional chemical catalysis. For 2-substituted tetrahydroquinolines, a synergistic approach combining chemocatalysis and biocatalysis is particularly promising. whiterose.ac.ukwhiterose.ac.uk This involves synthesizing a racemic mixture of the tetrahydroquinoline using an efficient chemical method, followed by an enzymatic deracemization step using an amine oxidase to isolate the desired enantiomer in high purity. whiterose.ac.ukwhiterose.ac.uk Enzymes like norcoclaurine synthase (NCS), which catalyze the Pictet-Spengler reaction, are also being explored for their ability to accept unnatural substrates to produce a variety of chiral tetrahydroisoquinolines, a strategy that could be adapted for tetrahydroquinolines. tandfonline.comnih.gov

Table 1: Comparison of Emerging Stereoselective Synthetic Strategies

Catalytic System Key Advantage Catalyst Example Potential Outcome
Organocatalysis Metal-free, mild conditions Chiral Phosphoric Acid High enantioselectivity in one-pot reactions organic-chemistry.orgdicp.ac.cn
Transition-Metal High efficiency, enantiodivergence Iridium-phosphine complex Selective formation of (R) or (S) enantiomer by changing solvent acs.org
Biocatalysis High selectivity, green chemistry Amine Oxidase (AOx) Enzymatic deracemization of a racemic mixture to yield a single enantiomer whiterose.ac.uk

Exploration of Unconventional Reactivity Patterns and Green Transformations

Moving beyond traditional synthetic methods, future research will increasingly focus on unconventional activation strategies and green chemistry principles to synthesize and functionalize the this compound core.

Photoredox Catalysis: Visible-light photoredox catalysis is a rapidly growing field that enables unique bond formations under exceptionally mild conditions. acs.org This strategy has been successfully used to synthesize tetrahydroquinolines via sp³ C-H bond functionalization. acs.org A particularly "green" approach involves using natural chlorophyll (B73375) as an inexpensive and abundant photosensitizer. acs.org Dual catalytic systems that merge photoredox with other catalytic modes, such as N-heterocyclic carbene (NHC) catalysis, can facilitate novel reactions like the α-acylation of the tetrahydroquinoline ring. acs.orgyoutube.com

C-H Functionalization: Direct functionalization of carbon-hydrogen (C-H) bonds represents the most atom-economical approach to modifying a molecule, avoiding the need for pre-functionalized starting materials. mdpi.com For tetrahydroquinolines and their N-acyl derivatives, metal-free oxidative methods using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can generate a reactive iminium ion intermediate, which is then trapped by various nucleophiles to install functionality at the C1 position. frontiersin.orgacs.org

Electrochemical Synthesis: Electrochemistry offers a reagent-free method for driving redox reactions. The synthesis of tetrahydroquinoline derivatives has been achieved via the electrochemical hydrogenation of quinolines, using acetonitrile (B52724) as both a hydrogen source and a potential cyanomethyl precursor, highlighting a novel and sustainable synthetic route. rsc.org

Biomimetic Reduction: Inspired by biological systems, biomimetic asymmetric reduction using a chiral, regenerable NAD(P)H model provides a powerful method for the synthesis of chiral 2-functionalized tetrahydroquinolines with high enantioselectivity. dicp.ac.cn This process can be part of a one-pot cascade, significantly increasing synthetic efficiency. dicp.ac.cn

Integration with Artificial Intelligence and Machine Learning for Molecular Design and Property Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of molecules like this compound. These computational tools can navigate the vast chemical space to identify novel derivatives with enhanced properties.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be built from existing data on tetrahydroquinoline derivatives to understand the relationship between their three-dimensional structure and biological activity. nih.gov These models generate contour maps that indicate which regions of the molecule are sensitive to steric, electrostatic, or hydrophobic modifications. nih.govmdpi.com This information provides a rational basis for designing new derivatives with predicted high potency.

Generative Molecular Design: AI-powered generative models can design entirely new molecules from scratch. nih.gov By training on known active compounds and desired property profiles, these models can propose novel tetrahydroquinoline derivatives that are optimized for specific targets, such as the enzyme lysine-specific demethylase 1 (LSD1), a significant target in cancer therapy. nih.gov

Property Prediction and Simulation: Before undertaking costly and time-consuming synthesis, computational methods can predict key molecular properties. Molecular docking simulations are used to predict the binding mode and affinity of a designed molecule within the active site of a target protein. nih.govasianpubs.org Furthermore, molecular dynamics simulations can assess the stability of the protein-ligand complex over time, providing deeper insight into the interaction. nih.gov Predictions for ADME (absorption, distribution, metabolism, and excretion) properties are also crucial for evaluating the drug-likeness of newly designed compounds. nih.gov

Advanced Mechanistic Characterization Techniques for Complex Biological Systems

Understanding precisely how this compound and its derivatives interact with biological systems is crucial for their development as therapeutic agents. Future research will employ a suite of advanced techniques to elucidate these mechanisms at a molecular level.

Computational Modeling: As mentioned, molecular docking is a key starting point for visualizing potential interactions between the tetrahydroquinoline ligand and its biological target, such as DNA gyrase or cyclin-dependent kinase 2 (CDK2). nih.govasianpubs.org These models help identify key amino acid residues involved in hydrogen bonding or other stabilizing interactions. nih.gov

Structural Biology: For a definitive understanding of binding, solving the crystal structure of the compound in complex with its target protein via X-ray crystallography or Cryo-Electron Microscopy (Cryo-EM) is the gold standard. This provides atomic-level detail of the binding pose and induced conformational changes in the protein.

Biophysical and Cellular Assays: To confirm the biological effect of target engagement, advanced cellular assays are essential. Flow cytometry can be used to analyze the cell cycle, determining if a compound causes arrest at a specific phase (e.g., G2/M or S phase). nih.gov Annexin V-FITC apoptosis assays can quantify the degree to which a compound induces programmed cell death, a key mechanism for many anticancer agents. nih.gov

Mechanistic Probes: To understand reaction mechanisms for the synthesis of these compounds, deuterium-labeling experiments are invaluable. By tracking the position of deuterium (B1214612) atoms, the source of protons and the pathways of hydrogen transfer can be determined, as has been done for iridium-catalyzed asymmetric hydrogenations. acs.org

Untapped Applications in Emerging Technologies Beyond Current Scopes

The unique electronic and structural properties of the N-heterocyclic tetrahydroquinoline core suggest potential applications far beyond traditional pharmaceuticals. Future research is expected to explore its utility in cutting-edge materials science and technology.

Organic Electronics: Nitrogen heterocycles are increasingly used as building blocks for organic semiconductors due to their electronic properties. numberanalytics.comktu.edu The nitrogen atom lowers the frontier molecular orbital energy levels, making materials more amenable to electron transport. acs.org Polymers incorporating N-heterocyclic units are being developed for use in organic light-emitting diodes (OLEDs) and organic photovoltaics. msesupplies.comrsc.org The this compound scaffold could be incorporated into novel π-conjugated polymers, potentially leading to new materials for flexible electronics. acs.org

Asymmetric Catalysis: Chiral N-heterocyclic compounds can themselves serve as ligands for metal catalysts. Chiral diamines based on the tetrahydroquinoline backbone have been successfully employed as ligands in transition metal complexes for asymmetric transfer hydrogenation reactions, demonstrating their potential to induce chirality in other chemical transformations. mdpi.com

Corrosion Inhibition: Molecules with nitrogen atoms and π-electrons, characteristic of the quinoline family, have shown significant promise as corrosion inhibitors for metals. msesupplies.com They can adsorb onto the metal surface, forming a protective layer that prevents corrosive processes. The potential of this compound and its derivatives in this technological application remains a largely unexplored but promising avenue.

Q & A

Q. What are the most reliable synthetic methodologies for preparing 2-isopropyl-1,2,3,4-tetrahydroquinoline and its derivatives?

The synthesis of 2-isopropyl-tetrahydroquinoline derivatives typically involves cyclization strategies. A common approach utilizes N-alkylation followed by intramolecular electrophilic aromatic substitution . For example:

  • Epichlorohydrin-mediated cyclization : Reacting diphenylamine derivatives with epichlorohydrin under controlled heating generates tetrahydroquinoline cores via intermediates like N-(3-chloro-2-hydroxypropyl) diphenylamine .
  • PPA (polyphosphoric acid)-assisted cyclization : Phenethylamine derivatives can undergo acetylation, cyclization with PPA, and subsequent reduction to yield tetrahydroquinolines .
  • Bifunctional derivatives : Bifunctional tetrahydroquinolines are synthesized using diamine precursors (e.g., N,N'-di(3-chloro-2-hydroxypropyl)-1,4-diaminobenzene), where aliphatic side chains undergo intramolecular cyclization .

Q. Key considerations :

  • Substituent location and steric hindrance influence reaction pathways.
  • Optimize temperature (e.g., 80–120°C) and solvent polarity to avoid side reactions like over-alkylation .

Q. How can researchers structurally characterize 2-isopropyl-tetrahydroquinoline derivatives?

Use a combination of spectroscopic and chromatographic techniques :

  • 1H-NMR : Identify substituent environments (e.g., methyl groups at δ 1.2–1.4 ppm, isopropyl splitting patterns) .
  • MS (Mass Spectrometry) : Confirm molecular ion peaks and fragmentation patterns (e.g., loss of isopropyl groups).
  • X-ray crystallography : Resolve stereochemistry in chiral derivatives, such as (1S)-configured analogs .
  • HPLC-PDA : Monitor purity, especially for intermediates prone to oxidation (e.g., dihydroisoquinoline precursors) .

Validation : Cross-reference with synthetic intermediates (e.g., N-(3-chloro-2-hydroxypropyl) diphenylamine) to confirm cyclization efficiency .

Advanced Research Questions

Q. What strategies resolve contradictions in reaction yields for tetrahydroquinoline synthesis with varying substituents?

Contradictions often arise from electronic and steric effects of substituents :

  • Electron-donating groups (e.g., -OCH₃) enhance cyclization by activating aromatic rings for electrophilic attack, whereas electron-withdrawing groups (e.g., -NO₂) require harsher conditions .
  • Steric hindrance : Bulky substituents (e.g., isopropyl) may reduce yields in intramolecular cyclization. Mitigate this by using polar aprotic solvents (e.g., DMF) to stabilize transition states .

Case study : In the synthesis of 4-aryl-2-methyl-tetrahydroisoquinolines, yields dropped from 75% to 40% when substituting methyl with isopropyl due to increased steric hindrance. Adjusting reaction time (prolonged heating) improved yields to 55% .

Q. How can enantioselective synthesis of 2-isopropyl-tetrahydroquinoline derivatives be achieved?

Chiral auxiliary or catalytic asymmetric methods are effective:

  • Chiral pool synthesis : Use enantiomerically pure starting materials (e.g., (S)-phenethylamine) to induce asymmetry .
  • Catalytic asymmetric hydrogenation : Apply chiral ligands (e.g., BINAP-Ru complexes) to reduce imine intermediates in tetrahydroquinoline precursors .
  • Pummerer-type cyclization : Utilize sulfoxide intermediates to control stereochemistry during ring formation (e.g., 90% ee achieved for 4-aryl-2-methyl derivatives) .

Validation : Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry .

Q. What pharmacological activities are associated with 2-isopropyl-tetrahydroquinoline derivatives?

These derivatives exhibit diverse bioactivities:

  • Antioxidant properties : The tetrahydroquinoline core scavenges free radicals, with substituents like -OH enhancing activity .
  • Enzyme inhibition : 3-Hydroxy-1,2,3,4-tetrahydrobenzo[h]quinoline is used in urea detection diagnostics due to its affinity for urease .
  • Metal coordination : Derivatives with carboxylic acid moieties (e.g., 1,2,3,4-tetrahydro-isoquinoline-7-carboxylic acid) form stable copper complexes, relevant in immunopharmacology .

Q. Structure-activity relationship (SAR) :

  • Lipophilicity : Isopropyl groups improve blood-brain barrier penetration for CNS-targeted agents.
  • Substituent positioning : C-6/C-7 methoxy groups enhance receptor binding in opioid analogs .

Q. How can computational methods aid in designing novel 2-isopropyl-tetrahydroquinoline derivatives?

In silico strategies include :

  • DFT (Density Functional Theory) : Model transition states of cyclization reactions to predict regioselectivity .
  • Molecular docking : Screen derivatives against target proteins (e.g., kinases, GPCRs) to prioritize synthesis .
  • ADMET prediction : Use tools like SwissADME to optimize logP (<5) and polar surface area (>60 Ų) for drug-likeness .

Validation : Compare computed NMR shifts (±0.3 ppm) and docking scores (RMSD <2.0 Å) with experimental data .

Q. What are the challenges in scaling up tetrahydroquinoline synthesis for preclinical studies?

Key challenges and solutions :

  • Purification : Use flash chromatography with gradients (e.g., hexane/EtOAc 9:1 to 7:3) to separate isomers .
  • Byproduct formation : Minimize via slow addition of reagents (e.g., epichlorohydrin) and inert atmospheres (N₂/Ar) .
  • Thermal sensitivity : Employ microwave-assisted synthesis to reduce reaction times and decomposition .

Case study : Scaling 1-methyl-tetrahydroisoquinoline synthesis from 1g to 100g batches required switching from PPA to milder Lewis acids (e.g., ZnCl₂) to improve reproducibility .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of similar tetrahydroquinoline derivatives?

Root causes :

  • Purity variations : Impurities (e.g., dihydroisoquinoline byproducts) may skew activity assays. Validate via HPLC-MS .
  • Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or buffer pH can alter IC₅₀ values. Standardize protocols using pharmacopeial guidelines .

Resolution : Perform head-to-head comparisons under identical conditions and report detailed experimental parameters (e.g., solvent, temperature) .

Q. Why do some tetrahydroquinoline derivatives exhibit unexpected reactivity in cross-coupling reactions?

Mechanistic insights :

  • Chelation effects : The isopropyl group may coordinate Pd catalysts, deactivating them. Use bulky ligands (e.g., SPhos) to mitigate .
  • Ring strain : Tetrahydroquinoline’s non-planar structure hinders π-orbital overlap in Suzuki-Miyaura couplings. Pre-activate substrates with BF₃·OEt₂ .

Example : 2-Isopropyl-6,7-dimethoxy-tetrahydroquinoline showed 30% lower yield in Buchwald-Hartwig amination compared to non-substituted analogs due to steric shielding .

Q. What are the emerging applications of 2-isopropyl-tetrahydroquinoline derivatives beyond pharmacology?

  • Materials science : Derivatives with electron-rich aromatic systems serve as corrosion inhibitors or OLED precursors .
  • Coordination chemistry : Tetrahydroquinoline-carboxylic acids form luminescent lanthanide complexes for biosensing .

Research gap : Bifunctional derivatives (e.g., 4,4’-(1,4-phenylenediamine)di-tetrahydroquinoline) remain underexplored in materials applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Isopropyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 2
2-Isopropyl-1,2,3,4-tetrahydroquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.